molecular formula C28H38F3N3O6 B11829288 benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid

benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid

Cat. No.: B11829288
M. Wt: 569.6 g/mol
InChI Key: KCEFIFZNAMVUMC-RGORWKLOSA-N
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Description

Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of peptide bonds and esterification. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid assembly of the peptide chain, followed by cleavage and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzene;ethyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
  • Benzene;propyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid

Uniqueness

Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid is unique due to its specific combination of aromatic and aliphatic elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H38F3N3O6

Molecular Weight

569.6 g/mol

IUPAC Name

benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H31N3O4.C6H6.C2HF3O2/c1-5-9-17(24)23-20(21,13-14(2)3)19(26)22-16(18(25)27-4)12-15-10-7-6-8-11-15;1-2-4-6-5-3-1;3-2(4,5)1(6)7/h6-8,10-11,14,16H,5,9,12-13,21H2,1-4H3,(H,22,26)(H,23,24);1-6H;(H,6,7)/t16-,20-;;/m0../s1

InChI Key

KCEFIFZNAMVUMC-RGORWKLOSA-N

Isomeric SMILES

CCCC(=O)N[C@@](CC(C)C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.C1=CC=CC=C1.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCC(=O)NC(CC(C)C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C1=CC=CC=C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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